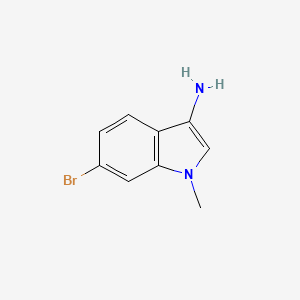![molecular formula C11H10FNO B13165177 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)
6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole is a heterocyclic compound that features a fused pyrano and indole ring system with a fluorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindole with suitable aldehydes or ketones in the presence of acid catalysts to form the pyrano ring. The reaction conditions often include refluxing in solvents such as toluene or ethanol, with catalysts like p-toluenesulfonic acid or methanesulfonic acid .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid: Another fluorinated indole derivative with different ring fusion and functional groups.
Indole derivatives: Compounds like 6-fluoroindole and other substituted indoles share structural similarities but differ in their specific substituents and ring systems.
Uniqueness
6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole is unique due to its fused pyrano and indole ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10FNO/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2 |
InChI Key |
AMIMEGMYBBNAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NC3=C2C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)




![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)


![1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13165159.png)

![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)


